[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine
Description
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is a synthetic amine derivative featuring a cyclohexylethylamine backbone substituted with a (4-chloro-3-methylphenyl)sulfonyl group. The cyclohexylethylamine moiety is known to influence lipophilicity and pharmacokinetics, while the sulfonyl group may enhance stability and receptor-binding specificity compared to other substituents.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDRAZHHIWGYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes selective oxidation to form sulfoxides:
Reaction Pathway :
Reagents and Outcomes :
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Sulfoxide derivative | CHCl, 0°C | |
| HO/AcOH | Sulfoxide with 85% selectivity | 25°C, 12h |
Mechanistic Insight :
-
Oxidation occurs via electrophilic attack on the sulfur atom, forming a three-membered transition state.
Reduction Reactions
Catalytic hydrogenation targets the sulfonamide and aromatic chloro groups:
Hydrogenation Protocol :
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Pd/C (5% wt) | |
| Solvent | Methanol or ethyl acetate | |
| Pressure | 1–3 atm H | |
| Product | Deschloro derivative (CH(CH)SONHCHCHCH) |
Selectivity Notes :
Reactivity in Coupling Reactions
The amine moiety participates in ruthenium-catalyzed deaminative coupling:
Example Reaction :
Key Findings :
-
Ru-enamine intermediates facilitate α-alkylation of ketones (kinetic isotope effect: ) .
-
Electron-donating groups on amines accelerate coupling (Hammett ) .
Potential Halogenation Pathways
While direct halogenation data is limited, structural analogs suggest reactivity at the para-methylphenyl group :
Theoretical Pathway :
| Halogenation Agent | Target Position | Conditions | Source |
|---|---|---|---|
| Cl/FeCl | Methyl substituent | DMF, 80°C | |
| NBS (light) | Benzylic C–H | CCl, reflux |
Stability and Degradation
Hydrolytic Stability :
-
Resistant to hydrolysis under neutral conditions (pH 7, 25°C).
-
Acidic (pH < 3) or basic (pH > 10) conditions cleave the sulfonamide bond:
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexylethylamine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique sulfonyl-aromatic and cyclohexylethylamine structure distinguishes it from analogs with carboxamide, sulfanyl, or hydroxy-phenyl substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Pharmacological Activity and Toxicity
Cyclohexylethylamine vs. Phenylethylamine Derivatives
- Pressor Action : Cyclohexylethylamine derivatives exhibit reduced vasopressor potency compared to phenyl analogs, as seen in 4-hydroxycyclohexyl compounds (e.g., lower toxicity than phenyl counterparts) .
- Toxicity : Substitution at the 4-position (e.g., hydroxy or chloro) modulates toxicity. Cyclohexylethylamines without 4-hydroxy groups may reverse toxicity trends observed in phenyl derivatives .
Receptor Interactions
- CB2 Antagonism : A cyclohexylethylamine-based carboxamide () demonstrates CB2 receptor antagonism, suggesting the target compound’s sulfonyl group could alter binding kinetics or selectivity .
Table 2: Pharmacological and Toxicological Profiles
Biological Activity
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is a compound with significant potential in biological research, particularly concerning enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a cyclohexylethylamine structure, which enhances its binding affinity to various biological targets. The presence of the chloro and methyl groups on the aromatic ring contributes to its reactivity and specificity in biochemical interactions.
Chemical Formula
- Molecular Formula: C13H18ClN2O2S
- Molecular Weight: 302.81 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to modulation or inhibition of enzyme activity. This interaction is crucial for understanding how the compound can influence metabolic pathways.
- Protein Interactions: The cyclohexylethylamine moiety enhances the compound's specificity and affinity for its targets, allowing for selective inhibition of enzymes involved in various physiological processes.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits notable inhibitory effects on several key enzymes:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Human Carbonic Anhydrase I | 0.469 | |
| Human Carbonic Anhydrase II | 0.380 | |
| Acetylcholinesterase | 26.92 |
These values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potency.
Case Studies
-
Inhibition of Human Erythrocytes Carbonic Anhydrase:
A study focused on chiral benzimidazole amine hybrids demonstrated that compounds similar in structure to this compound could effectively inhibit carbonic anhydrases I and II, suggesting potential applications in treating conditions related to these enzymes . -
Acetylcholinesterase Inhibition:
Research indicates that compounds with a similar structural framework exhibit significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The findings suggest that this class of compounds may have therapeutic potential in neurodegenerative diseases where acetylcholine dysregulation is a concern .
Safety and Toxicity
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments suggest that while effective as an inhibitor, further studies are necessary to evaluate long-term effects and safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
